2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
Overview
Description
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.
Formation of the ethanol group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.
Materials Science: Use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-6-morpholin-4-YL-pyridin-2-ylamino)-ethanol: Lacks the trifluoromethyl group.
2-(3-Bromo-4-trifluoromethyl-pyridin-2-ylamino)-ethanol: Lacks the morpholine ring.
2-(6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol: Lacks the bromine atom.
Uniqueness
The unique combination of bromine, morpholine, and trifluoromethyl groups in 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol provides distinct chemical properties and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
2-[[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3N3O2/c13-10-8(12(14,15)16)7-9(18-11(10)17-1-4-20)19-2-5-21-6-3-19/h7,20H,1-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANJFFCHKIXULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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